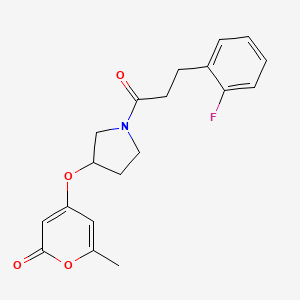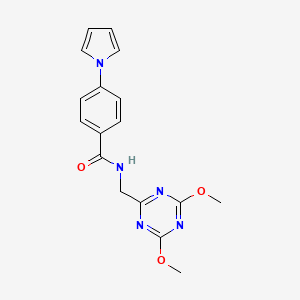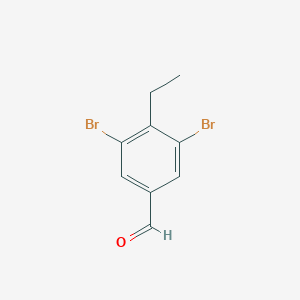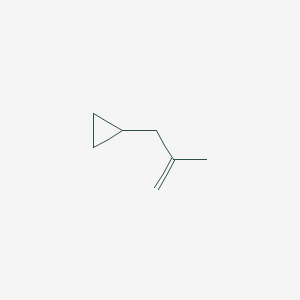
(2-Methylprop-2-en-1-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylprop-2-en-1-yl)cyclopropane” is a chemical compound with the molecular formula C7H12 . It is also known by other names such as 2,2-dimethylvinyl cyclopropane and 2-methylprop-1-enylcyclopropane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring with a 2-methylprop-1-en-1-yl group attached . More detailed structural information may be available in specific databases or scientific literature.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 96.17 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass are 96.093900383 g/mol . The topological polar surface area is 0 Ų . The compound has one rotatable bond .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- The cyclopropane ring can be effectively used in restricting the conformation of biologically active compounds to investigate bioactive conformations (Kazuta et al., 2002).
- Cyclopropanation reactions involving cyclopropanes have been studied for their application in synthesizing various compounds with an asymmetric cyclopropane structure (Gimazetdinov et al., 2017).
Polymerization and Material Science :
- Radical homopolymerization of certain cyclopropanes can occur with the opening of the cyclopropane ring, leading to polymers with specific properties like a high glass transition temperature (Moszner et al., 2003).
- Photopolymerization of certain cyclopropane derivatives can result in low volume shrinkage of polymers, making them potentially useful in applications like dental composites (Contreras et al., 2015).
Medicinal Chemistry and Drug Development :
- Cyclopropane-based compounds have been identified as potent agonists for specific receptors, highlighting their potential in drug discovery (Kazuta et al., 2003).
- The Lewis acid-catalyzed ring-opening of certain cyclopropane derivatives has been applied in the synthesis of drugs targeting specific neurotransmitter reuptake inhibitors (Lifchits & Charette, 2008).
Green Chemistry Applications :
- Research into "green" methodologies for the synthesis of cyclopropane-type inhibitors for the maturation of fruits or vegetables has been explored, highlighting the environmental applications of these compounds (Fryźlewicz et al., 2021).
Mécanisme D'action
Target of Action
This compound is structurally similar to certain pyrethroids , which typically target voltage-gated sodium channels in the nervous system of insects . .
Mode of Action
If it behaves like related pyrethroids, it might interact with its targets by altering the normal function of sodium channels, leading to overstimulation of the nervous system . .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . They can be grouped into two major pathways based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The downstream effects of these pathways are diverse and depend on the specific context and biological system.
Result of Action
If it acts similarly to related pyrethroids, it might cause overstimulation of the nervous system, leading to paralysis and death in insects . .
Propriétés
IUPAC Name |
2-methylprop-2-enylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7-3-4-7/h7H,1,3-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWDDTPRVMNSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
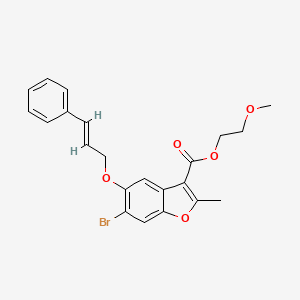
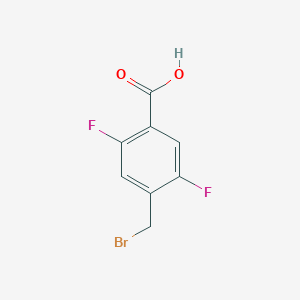
![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)
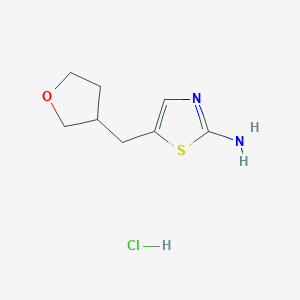
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
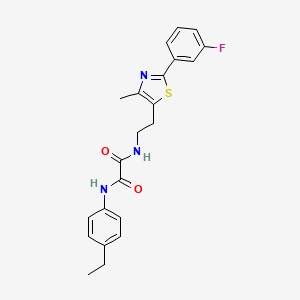
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)
